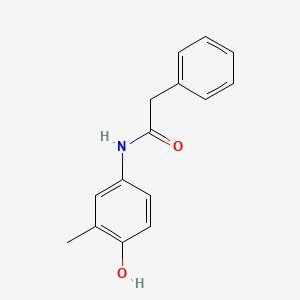

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide and related compounds involves several steps, including acetylation, esterification, and ester interchange steps. Vavasori, Capponi, and Ronchin (2023) proposed a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, achieving a selectivity of 85 mol % towards N-(4-hydroxyphenyl)acetamide in dilute acetic acid as a solvent (Vavasori, Capponi, & Ronchin, 2023). Zhong-cheng and Wan-yin (2002) detailed a synthesis process involving N-methylaniline and chloracetyl chloride, leading to 2-hydroxy-N-methyl-N-phenyl-acetamide with a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).

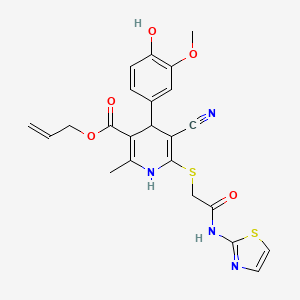

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed through various spectroscopic methods, including IR, MS, and NMR. Nikonov et al. (2016) synthesized silylated derivatives of N-(2-hydroxyphenyl)acetamide and investigated their structures using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, providing insights into the structural aspects of these compounds (Nikonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to undergo various chemical reactions, forming new compounds with potential biological activities. Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, showing broad-spectrum antimicrobial activity (Ertan et al., 2007).

Aplicaciones Científicas De Investigación

1. Environmental Impact and Water Treatment

In a study on the degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in aqueous solutions, it was found that complete mineralization is achieved through anodic oxidation, releasing NH4+ and NO3- ions. This indicates potential applications in water treatment and environmental remediation (Brillas et al., 2005).

2. Pharmacological Metabolism and Drug Interaction

A study on Flutamide metabolism, a nonsteroidal antiandrogen drug, revealed the formation of a new N-oxidized metabolite in human liver microsomes and urine. This research provides insights into the pharmacological metabolism and potential drug interactions involving N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide derivatives (Goda et al., 2006).

3. Drug-Assisted Psychotherapy

Research on psilocybin and MDMA as therapeutic agents in drug-assisted psychotherapy highlights the potential of substances structurally related to this compound in treating psychiatric disorders (Mithoefer et al., 2016).

4. Drug Mechanism of Action

A study exploring the mechanism of action of paracetamol (acetaminophen), structurally similar to this compound, indicates its analgesic effects and the need for more research in this area. This is relevant for understanding the action of related compounds (Toussaint et al., 2010).

5. Pharmaceutical Analysis and Quality Control

The development of a rapid chemometric HPLC method for estimating paracetamol and ibuprofen in bulk and tablet formulations shows the importance of analytical techniques in pharmaceutical quality control for related compounds (Kanthale et al., 2020).

6. DNA and Protein Binding Studies

Research on paracetamol derivatives' interaction with DNA and proteins, such as BSA, through binding studies provides a basis for understanding the biological interactions of this compound derivatives (Raj, 2020).

7. Drug Development and Synthesis

Studies on the synthesis and structure-activity relationships of various medicinal compounds demonstrate the significance of this compound derivatives in drug development (Werbel et al., 1986).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5h)-one, has been reported to target theSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation.

Mode of Action

Based on the target of the structurally similar compound, it can be hypothesized that it may interact with its target protein, potentially inhibiting its activity and leading to changes in cell survival and proliferation .

Result of Action

If it acts similarly to the structurally related compound, it may lead to changes in cell survival and proliferation .

Propiedades

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-9-13(7-8-14(11)17)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHXFOKRSKSXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)